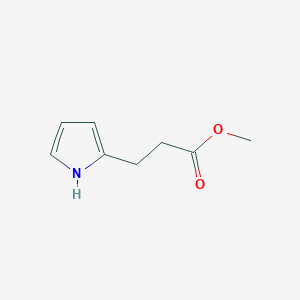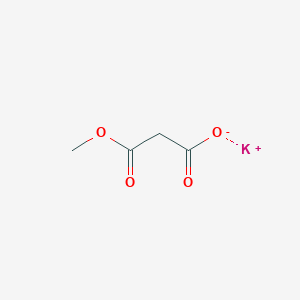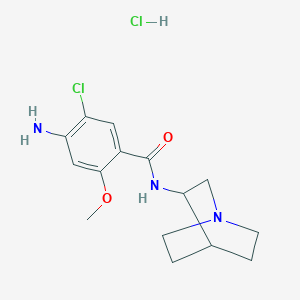
Zacopride hydrochloride
Overview
Description
Zacopride Hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. It has been studied for its anxiolytic and nootropic effects in animal models, with the ®-(+)-enantiomer being the more active form . This compound also exhibits antiemetic and pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression in animal studies .
Mechanism of Action
Target of Action
Zacopride hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes.
Mode of Action
As an antagonist of the 5-HT3 receptor, this compound binds to these receptors, preventing serotonin from exerting its effect . On the other hand, as an agonist of the 5-HT4 receptor, it mimics the action of serotonin, triggering a response .
Biochemical Pathways
This compound’s interaction with the 5-HT3 and 5-HT4 receptors influences several biochemical pathways. For instance, it has been found to significantly increase aldosterone levels in human subjects, thought to be achieved by stimulating the 5-HT4 receptors on the adrenal glands . This compound also affects the serotoninergic synapse pathway .
Pharmacokinetics
Its systemic administration in vivo has been reported to have antiemetic and anxiolytic effects , suggesting good bioavailability.
Result of Action
This compound’s action results in various molecular and cellular effects. It has anxiolytic and nootropic effects in animal models . It also has pro-respiratory effects, reducing sleep apnea, and reversing opioid-induced respiratory depression in animal studies . Furthermore, it has been found to stimulate aldosterone secretion when applied to human adrenal glands in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been speculated to be useful as an antiarrhythmic agent in the human ventricle by inhibiting cardiac potassium channels . .
Biochemical Analysis
Biochemical Properties
Zacopride hydrochloride interacts with the 5-HT3 and 5-HT4 receptors, with Ki values of 0.38 and 373 nM respectively . The nature of these interactions involves this compound acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor .
Cellular Effects
This compound influences cell function by interacting with the 5-HT3 and 5-HT4 receptors. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the 5-HT3 and 5-HT4 receptors. As an antagonist at the 5-HT3 receptor, it prevents the action of serotonin at this receptor. As an agonist at the 5-HT4 receptor, it mimics the action of serotonin .
Metabolic Pathways
This compound is involved in the serotonin pathway due to its interactions with the 5-HT3 and 5-HT4 receptors
Preparation Methods
The synthesis of Zacopride Hydrochloride involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with quinuclidin-3-amine to yield the benzamide core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Zacopride Hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zacopride Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT3 and 5-HT4 receptors.
Biology: this compound is used to study the effects of serotonin receptor modulation on various biological processes.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as anxiety, cognitive disorders, and respiratory depression.
Industry: The compound is used in the development of new pharmaceuticals targeting serotonin receptors.
Comparison with Similar Compounds
Zacopride Hydrochloride is unique in its dual action as a 5-HT3 antagonist and 5-HT4 agonist. Similar compounds include:
Ondansetron: A selective 5-HT3 antagonist used primarily as an antiemetic.
Cisapride: A 5-HT4 agonist used to enhance gastrointestinal motility.
Granisetron: Another selective 5-HT3 antagonist used for its antiemetic properties.
Compared to these compounds, this compound’s dual action provides a broader range of effects, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVOUSORXSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045686 | |
| Record name | Zacopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101303-98-4, 99617-34-2 | |
| Record name | Zacopride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zacopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zacopride hydrochloride impact the diving bradycardia response?
A1: this compound, a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor, has been shown to attenuate the progressive potentiation of the diving bradycardia in experimental settings [, ]. This suggests that 5-HT3 receptors in the nucleus tractus solitarii (NTS) play a crucial role in the enhancement of this response, particularly when the trigeminal ethmoidal nerve (EN5) and peripheral chemoreceptors are stimulated simultaneously [, ].
Q2: What is the significance of studying the effects of this compound on the diving response?
A2: Investigating the effects of this compound on the diving response provides valuable insights into the complex neuronal mechanisms that govern this physiological phenomenon []. By manipulating the activity of 5-HT3 receptors, researchers can better understand the role of specific neurotransmitters and brain regions in mediating the cardiorespiratory adaptations observed during diving [, ]. This knowledge can contribute to broader research on autonomic nervous system regulation and potential therapeutic targets for conditions involving cardiorespiratory dysfunction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


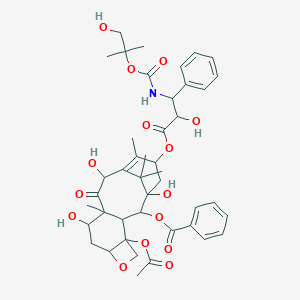

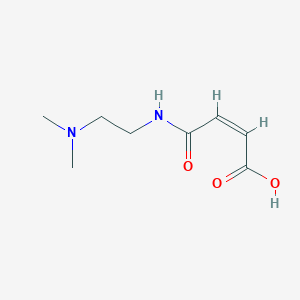




![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)


